molecular formula C19H12FN3O3 B11055020 (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11055020
M. Wt: 349.3 g/mol
InChI Key: ZTAQLCBSHWCLNX-GIDUJCDVSA-N
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Description

(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a furo[3,4-c]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 3-fluorobenzaldehyde, pyrimidine derivatives, and furo[3,4-c]pyridine intermediates. The key steps in the synthesis may involve:

    Condensation Reactions: Combining 3-fluorobenzaldehyde with pyrimidine derivatives under acidic or basic conditions to form the intermediate.

    Cyclization Reactions: Formation of the furo[3,4-c]pyridine ring through cyclization reactions, often using catalysts such as palladium or copper.

    Final Coupling: The final step involves coupling the intermediate with the furo[3,4-c]pyridine moiety under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalyst Optimization: Employing advanced catalysts to enhance reaction efficiency and selectivity.

    Purification Techniques: Using chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.

    Modulate Receptors: Interact with cellular receptors to influence signal transduction.

    Affect Gene Expression: Alter the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **(1E)-1-{[2-(3-chlorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
  • **(1E)-1-{[2-(3-bromophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
  • **(1E)-1-{[2-(3-methylphenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Uniqueness

The uniqueness of (1E)-1-{[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C19H12FN3O3

Molecular Weight

349.3 g/mol

IUPAC Name

(1E)-1-[[2-(3-fluorophenyl)pyrimidin-5-yl]methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C19H12FN3O3/c1-10-5-14-15(26-19(25)16(14)18(24)23-10)6-11-8-21-17(22-9-11)12-3-2-4-13(20)7-12/h2-9H,1H3,(H,23,24)/b15-6+

InChI Key

ZTAQLCBSHWCLNX-GIDUJCDVSA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CN=C(N=C3)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CN=C(N=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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